9H-Fluorene, 9-ethylidene-

Description

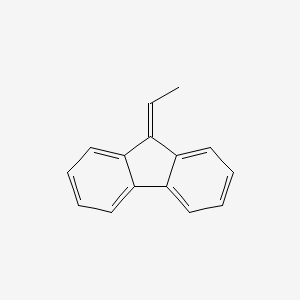

9H-Fluorene, 9-ethylidene- is an organic compound that belongs to the dibenzofulvene family. Dibenzofulvenes are derivatives of fluorene (B118485) characterized by an exocyclic double bond at the C9 position. This structural feature imparts distinct electronic and optical properties, making them a subject of intensive research in materials science and organic electronics. The significance of 9H-Fluorene, 9-ethylidene- lies in its role as a fundamental representative of this class of compounds, offering a model system for understanding the structure-property relationships that govern the performance of more complex fluorene-based materials.

The parent compound, fluorene, was first isolated from coal tar in the 19th century. Early research focused on its basic chemical properties and reactivity. However, the 20th and 21st centuries have witnessed a dramatic evolution in fluorene chemistry. Scientists discovered that the fluorene scaffold is an exceptionally versatile building block for creating larger, conjugated molecules. chemicalbook.com This has led to extensive investigation into fluorene derivatives for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.govmdpi.com The development of synthetic methods like the Knoevenagel condensation has been crucial, allowing for precise modifications of the fluorene structure and the fine-tuning of its physicochemical properties for specific technological applications. nih.govresearchgate.net

Fluorene consists of two benzene (B151609) rings fused to a central five-membered ring. This arrangement results in a planar, rigid, and highly conjugated π-electron system. cymitquimica.com A key feature of the fluorene structure is the methylene (B1212753) bridge at the C9 position. The protons at this position are notably acidic due to the stability of the resulting fluorenyl anion, which is aromatic. thieme-connect.de This acidity makes the C9 position a prime site for chemical modification. thieme-connect.de

One of the most significant reactions at this position is the Knoevenagel condensation, which involves the reaction of fluorene with an aldehyde or ketone to form a double bond at the C9 position. nih.govresearchgate.net This reaction transforms fluorene into a dibenzofulvene derivative. nih.gov 9H-Fluorene, 9-ethylidene- is formed through the condensation of fluorene with acetaldehyde. This introduction of an ethylidene group (C=CHCH₃) creates an exocyclic double bond that extends the π-conjugation of the fluorene system, significantly altering its electronic and optical properties compared to the parent molecule. nih.gov

Table 1: Physicochemical Properties of 9H-Fluorene, 9-ethylidene-

| Property | Value | Source |

| CAS Number | 7151-64-6 | guidechem.com |

| Molecular Formula | C₁₅H₁₂ | guidechem.com |

| Molecular Weight | 192.26 g/mol | guidechem.comchemeo.com |

| Boiling Point | 323.2°C at 760 mmHg | guidechem.com |

| Flash Point | 156°C | guidechem.com |

| Density | 1.161 g/cm³ | guidechem.com |

| Refractive Index | 1.709 | guidechem.com |

| logP (Octanol/Water) | 4.119 | guidechem.comchemeo.com |

The academic investigation into 9H-Fluorene, 9-ethylidene- and related dibenzofulvene derivatives is driven by their potential as functional organic materials. mdpi.com The extended π-conjugated system in these molecules leads to interesting photophysical and electrochemical properties, such as high fluorescence efficiency and charge transport capabilities. nih.gov These characteristics are highly desirable for applications in organic electronics. diva-portal.orgsigmaaldrich.com

Structurally modified dibenzofulvenes are actively studied for use in:

Organic Light-Emitting Diodes (OLEDs): Where they can function as efficient light-emitting materials. nih.govmdpi.com

Solar Cells: Including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), where they can act as organic dyes or hole-transporting materials. nih.govmdpi.comresearchgate.net

Electrochromic Materials: Their ability to change color upon redox reactions makes them suitable for smart windows and displays. mdpi.com

By studying simpler derivatives like 9H-Fluorene, 9-ethylidene-, researchers can gain fundamental insights into how structural modifications at the C9 position influence the electronic energy levels (HOMO/LUMO), absorption and emission spectra, and charge mobility of the resulting materials. nih.govmdpi.com This knowledge is crucial for the rational design of new, high-performance materials for advanced technological applications. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

7151-64-6 |

|---|---|

Molecular Formula |

C15H12 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

9-ethylidenefluorene |

InChI |

InChI=1S/C15H12/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h2-10H,1H3 |

InChI Key |

OFOJRCNUMYVCSD-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 9h Fluorene, 9 Ethylidene Architectures

Electronic Characteristics and Electrophilic Reactivity of 9H-Fluorene, 9-ethylidene-

The electronic nature of 9H-Fluorene, 9-ethylidene- is dominated by the cross-conjugated π-system of the dibenzofulvene core. The 9,9'-bifluorenylidene core, a related structure, is known to be composed of two fluorene (B118485) units linked by a double bond and possesses the ability to readily accept electrons. nih.gov In donor-π-acceptor (D-π-A) architectures, the fluorene-9-ylidene moiety can serve as an effective antenna and part of the π-conjugated spacer. researchgate.net The exocyclic double bond in fulvene systems is polarized, with the exocyclic carbon atom carrying a partial negative charge and the cyclopentadienyl ring carbons bearing a partial positive charge. This charge distribution dictates the molecule's reactivity towards electrophiles.

Computational studies using Density Functional Theory (DFT) are often employed to investigate the electronic properties of such systems, including ionization potential, electron affinity, and global hardness, which provide valuable information on their reactivity and stability. nih.govmdpi.com For instance, in related fluorene-based donor-acceptor dyes, DFT calculations have been used to probe the electronic structure and charge transfer behavior. nih.gov

The inherent polarization of the exocyclic double bond in 9H-Fluorene, 9-ethylidene- makes it susceptible to electrophilic attack at the terminal ethylidene carbon. The mechanism of electrophilic addition to conjugated dienes typically proceeds through the formation of the most stable carbocation intermediate. nih.gov In the case of 9H-Fluorene, 9-ethylidene-, the addition of an electrophile (E+) would lead to a carbocation at the C9 position of the fluorene ring, which is stabilized by the extended π-system of the fused aromatic rings. This fluorenyl cation intermediate is a key feature of the system's reactivity.

Stereochemical Control and Isomerization Dynamics of the Exocyclic Double Bond

The synthesis of 9-alkylidene-9H-fluorenes, including the 9-ethylidene derivative, can be achieved through various synthetic methodologies, with the Wittig reaction being a prominent example. wikipedia.orglumenlearning.com The Wittig reaction involves the reaction of an aldehyde or ketone, in this case, 9-fluorenone, with a triphenyl phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgnih.gov The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-isomer of the alkene, is influenced by several factors, including the nature of the ylide (stabilized or unstabilized) and the reaction conditions, such as the presence of lithium salts. wikipedia.org

For example, the reaction of 9-fluorenone with ethyltriphenylphosphonium bromide in the presence of a strong base would generate the corresponding ylide, which then reacts with the ketone to form 9-ethylidene-9H-fluorene. The stereoselectivity of this process is a critical aspect of controlling the geometry of the exocyclic double bond.

Another powerful method for the synthesis of 9-alkylidene-9H-fluorenes is through palladium-catalyzed reactions. One such approach involves the reaction of aryl iodides with 1-aryl-1-alkynes in the presence of a palladium catalyst and a base like sodium acetate (B1210297). nih.govnih.gov This process proceeds through a cascade of steps including oxidative addition, alkyne insertion, and rearrangement of a vinylic palladium intermediate. nih.govnih.gov

The (E)- and (Z)-isomers of 9-alkylidene-9H-fluorenes can interconvert under certain conditions. Studies on related 2,2'-diacyl-9,9'-bifluorenylidenes have shown that facile base-catalyzed E/Z isomerization can occur. researchgate.net This suggests that the stereochemistry of 9H-Fluorene, 9-ethylidene- could also be manipulated post-synthetically. Thermal isomerization is another potential pathway for interconversion between the stereoisomers. researchgate.net

Photochemical Reactivity and Photoisomerization Processes

The photochemical behavior of 9-alkylidene-9H-fluorene architectures is characterized by photoisomerization around the exocyclic double bond, a process of significant interest for the development of molecular switches and motors. nih.govwikipedia.org

The photoisomerization of fulvenes is understood to proceed via conical intersections between the first excited state (S1) and the ground state (S0) potential energy surfaces. aip.org Upon photoexcitation to the S1 state, the molecule's geometry evolves. The decay from the excited state can lead to either the original isomer or the photoisomer. nih.gov Quantum dynamical simulations on the parent fulvene molecule have shown that there is a competition between a productive photoisomerization pathway involving torsion around the double bond and a non-productive radiationless decay pathway at a planar geometry. aip.orgnih.gov

The efficiency of photoisomerization is influenced by the rate of intramolecular vibrational energy redistribution (IVR) from bond-stretching modes to the crucial torsional mode. nih.gov Higher excitation energies can accelerate this IVR, thereby influencing the competition between unreactive decay and isomerization. nih.gov In the context of 9H-Fluorene, 9-ethylidene-, this reversible process corresponds to a spatial reorientation of the ethylidene group relative to the fluorene backbone. A study on the light-driven molecular rotary motor 9-(2,4,7-trimethyl-2,3-dihydro-1H-inden-1-ylidene)-9H-fluorene has shown that conical intersections are central to the photo-conversion between stable and metastable conformers. nih.gov

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that isomerize to the number of photons absorbed. researchgate.net Detailed studies on the photoisomerization of a sterically hindered derivative, (E)- and (Z)-2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene, provide valuable insights into the quantum yields of photoreorientation in dibenzofulvene systems. nih.govaip.org

In this study, solutions of the separated (E)- and (Z)-isomers were irradiated with pulsed laser light at various wavelengths, and the resulting isomerization was monitored by 1H NMR spectroscopy. nih.govaip.org The experimental data were then fitted to theoretical curves to determine the photoisomerization quantum yields for both the (Z) to (E) (ΦZE) and (E) to (Z) (ΦEZ) processes. nih.govaip.org The study found significant quantum yields for this dibenzofulvene, despite theoretical predictions of inefficient isomerization for the parent hydrocarbon, fulvene. nih.govaip.org

| Irradiation Wavelength (nm) | ΦZE | ΦEZ |

|---|---|---|

| 266 | 0.04 | 0.08 |

| 280 | 0.06 | 0.09 |

| 320 | 0.05 | 0.05 |

Table 1: Photoisomerization quantum yields for 2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene. nih.govaip.org

These results demonstrate that substitution on the fluorene ring and the ethylidene group can significantly impact the efficiency of photoisomerization. Molecular dynamics simulations on a fluorene-based molecular motor indicated a quantum yield of 0.92 for the forward photoisomerization and 0.40 for the reverse process, highlighting the potential for high efficiency in engineered systems. nih.gov

Insights into Reaction Intermediates

The reactivity of 9H-Fluorene, 9-ethylidene- and related architectures often involves the formation of highly reactive intermediates, such as carbocations.

Fluorenyl cations are key intermediates in many reactions involving fluorene derivatives. nih.gov They can be generated from precursors such as 9-fluorenols through dehydroxylation in the presence of acid. nih.govrsc.org The photolysis of fluorenol derivatives is also a known route to generate fluorenyl cations. rsc.orgresearchgate.net These cations are antiaromatic in their ground state but exhibit excited-state aromaticity, which can drive photochemical reactions. rsc.orgresearchgate.net

A particularly relevant reaction intermediate in the context of fluorene architectures is the propargyl cation. The synthesis of various functionalized 9-substituted fluorene derivatives often proceeds through such intermediates. nih.govmdpi.com For instance, the boron trifluoride-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles has been shown to proceed through the formation of allene carbocation intermediates. nih.govresearchgate.net

The protonation of a precursor like 9-ethynyl-9-fluorenol can lead to the formation of a stabilized propargyl cation at the 9-position of the fluorene ring. researchgate.net This cation is a potent electrophile and can undergo various subsequent reactions. For example, it can be attacked by nucleophiles or undergo rearrangements. One common reaction pathway for propargyl alcohols under acidic conditions is the Meyer-Schuster rearrangement, which proceeds through a propargyl cation intermediate to yield a conjugated enone. researchgate.net The reactivity of these cationic intermediates provides a versatile platform for the synthesis of a wide range of complex fluorene derivatives. nih.govmdpi.com

Allene Carbocation Intermediates in Catalyzed Reactions

While direct evidence for allene carbocation intermediates in catalyzed reactions specifically involving 9H-Fluorene, 9-ethylidene- is not extensively detailed in the provided research, the formation of allenes through related catalytic processes offers insight into plausible mechanistic pathways. Gold-catalyzed reactions, for instance, have been shown to mediate the coupling of enamines and terminal alkynes to produce allenes, proceeding through intermediates that are not propargyl amines as might be expected with other catalysts. nih.gov This suggests a unique reaction pathway that could be conceptually extrapolated to reactions involving the exocyclic double bond of 9-ethylidene-9H-fluorene.

The proposed mechanism in these gold-catalyzed systems involves the formation of a cationic Au(I) complex. nih.gov This complex can then coordinate with an alkyne, leading to reactive intermediates. nih.gov It is hypothesized that the reaction proceeds through a "carbene/vinylidene cross-coupling". nih.gov In the context of 9-ethylidene-9H-fluorene, a similar interaction with a suitable catalyst could lead to the formation of a transient allene-like carbocationic species. The stability and subsequent reactivity of such an intermediate would be influenced by the electronic properties of the fluorenyl moiety.

Polymerization and Oligomerization Studies of Fluorene-Based Monomers

The unique structural and electronic properties of 9-ethylidene-9H-fluorene and its derivatives make them attractive monomers for the synthesis of novel polymers. Research into the polymerization of fluorene-based monomers has explored various mechanisms to control the polymer architecture, molecular weight, and dispersity.

Chain-Growth and Living Polymerization Mechanisms

Chain-growth polymerization methods offer a significant advantage over step-growth mechanisms by allowing for the synthesis of polymers with well-defined structures and molecular weights. scispace.com For fluorene-based polymers, chain-growth Suzuki polymerization has been successfully employed. scispace.com This method can be applied to yield well-defined electron-deficient polymers like poly(9,9'-dioctylfluorene-co-benzothiadiazole) (pF8BT). scispace.com

A key feature of a chain-growth mechanism is the unimodal shift of elution curves to higher molecular weights over time, coupled with a relatively narrow and constant polydispersity index (PDI). scispace.com For instance, in the polymerization of a fluorene monomer to produce Ph-pF8BT, the molecular weight (Mn) was observed to increase over a 24-hour period, with the PDI remaining narrow. scispace.com

The following table illustrates the progression of a chain-growth Suzuki polymerization of a fluorene monomer initiated with a pyrene-Pd complex.

| Time (h) | Mn (Da) | PDI |

| 1 | 4500 | 1.28 |

| 2 | 6200 | 1.35 |

| 3 | 7800 | 1.41 |

This data is illustrative of typical chain-growth polymerization kinetics.

Coordination-Insertion Pathways and Catalyst Design

Coordination-insertion polymerization presents another powerful strategy for the synthesis of fluorene-based polymers. While specific examples for 9-ethylidene-9H-fluorene are not detailed, the principles can be inferred from related systems. The design of the catalyst is crucial in this pathway. For example, luminescent coordination polymers have been constructed using fluorene-based bifunctional ligands with metal centers like Cd(II) and Pb(II). rsc.org

In a typical coordination-insertion mechanism, the monomer coordinates to the metal center of the catalyst and is subsequently inserted into the growing polymer chain. The choice of metal and the ligand sphere around it dictates the catalytic activity and the properties of the resulting polymer. For instance, α-diimine-Pd(II) olefin polymerization catalysts have been used in combination with chain transfer agents to produce end-functionalized polyolefins. osti.gov A similar approach could be envisioned for the polymerization of 9-ethylidene-9H-fluorene, where the exocyclic double bond would be the site of coordination and insertion.

Control of Molecular Weight and Dispersity

Precise control over molecular weight (MW) and polydispersity (PDI) is essential for tailoring the properties of the final polymeric material. rsc.org In the context of fluorene-based polymers synthesized via chain-growth mechanisms, several factors can be manipulated to achieve this control.

The initiator to monomer ratio is a key parameter. In chain-growth Suzuki polycondensation, a phenyl group of a three-coordinated Pd complex can act as an initiator. scispace.com The molecular weight of the resulting polyfluorene can be controlled by adjusting the ratio of the monomer to the palladium catalyst. fao.org

The use of chain transfer agents (CTAs) is another effective method. For example, in polymerizations using cationic α-diimine-Pd(II) catalysts, unsaturated alcohols can be used as CTAs to yield polymers with specific end-groups and controlled molecular weights. osti.gov Silanes have also been employed as CTAs in combination with Co- and Pd-based catalysts. osti.gov

The following table summarizes the effect of a chain transfer agent (CTA) concentration on the molecular weight of poly(ethylidene norbornene), illustrating a general principle applicable to controlling polymer molecular weight.

| CTA Concentration (mmol) | Mn (kDa) |

| 0 | 15.0 |

| 1.5 | 12.5 |

| 3.0 | 8.0 |

| 6.0 | 5.5 |

This data is derived from studies on poly(ethylidene norbornene) and serves as an example of molecular weight control via a CTA. osti.gov

Furthermore, the choice of catalyst and reaction conditions plays a critical role. For instance, the use of a tBu3PPd(Ph)Br catalyst has been shown to be effective in producing polyfluorenes with narrow PDI and well-defined molecular weights. scispace.com

Structural Elucidation and Advanced Spectroscopic Analysis Methodologies for 9h Fluorene, 9 Ethylidene Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 9H-fluorene, 9-ethylidene- analogues. It provides detailed information about the chemical environment of individual atoms.

1H NMR for Proton Environments and Chemical Shifts

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For analogues of 9H-fluorene, 9-ethylidene-, the aromatic protons of the fluorene (B118485) moiety typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants of these protons are influenced by the substitution pattern on the aromatic rings.

The protons of the ethylidene group are particularly diagnostic. The vinyl proton (=CH-) and the methyl protons (-CH₃) give rise to distinct signals. The chemical shift of the vinyl proton is influenced by its position relative to the fluorene ring system.

In a study of various 9-substituted fluorene derivatives, the aromatic protons were observed in the range of δ 7.3-7.9 ppm. researchgate.net For some derivatives, specific signals could be assigned, such as the protons at positions 1 and 8 of the fluorene ring. uni-ruse.bg

Table 1: Representative ¹H NMR Data for 9H-Fluorene Analogues

| Compound/Analogue | Aromatic Protons (δ, ppm) | Ethylidene/Other Protons (δ, ppm) | Reference |

| (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | 7.20-8.10 (m) | Not specified | thieme-connect.de |

| 2-(1-(9H-Fluoren-2-yl)ethylidene)hydrazine-1-carbothioamide | 7.35-8.15 (m) | 3.99 (s, CH₂) | windows.net |

| 9-Ethyl-9H-fluorene | Not specified | Not specified | thieme-connect.de |

Note: 'm' denotes a multiplet signal. Data is illustrative and specific shifts vary with the full structure and solvent.

13C NMR for Carbon Skeleton Analysis and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. In 9H-fluorene, 9-ethylidene- analogues, the sp²-hybridized carbons of the aromatic fluorene rings typically resonate in the region of δ 120-150 ppm. uni-ruse.bgmdpi.com The quaternary carbons at the bridgehead positions of the fluorene system (C-9a and C-4a) and the carbon of the ethylidene double bond attached to the fluorene ring (C-9) are also identifiable.

The sp² carbon of the ethylidene group (=CH-) and the sp³ carbon of the methyl group (-CH₃) will have characteristic chemical shifts. For instance, in a study of related compounds, the carbon of a C=N bond was found around δ 158.50 ppm. mdpi.com

Table 2: Illustrative ¹³C NMR Data for 9H-Fluorene Analogues

| Compound/Analogue | Aromatic Carbons (δ, ppm) | Ethylidene/Other Carbons (δ, ppm) | Reference |

| (9H-Fluoren-9-yl)urea | 120.11-145.88 | 159.25 (C=O) | uni-ruse.bg |

| 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives | 120.22-140.49 | 105.09 (CH-S), 148.77 (C=N) | mdpi.com |

| 9-Fluorenol | Not specified | Not specified | chemicalbook.com |

Note: The specific chemical shifts are dependent on the molecular structure and the solvent used.

DEPT-135 and 2D NMR Techniques for Structural Assignment

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable NMR technique used to differentiate between CH, CH₂, and CH₃ groups. libretexts.orgnanalysis.com In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed. This technique is crucial for unambiguously assigning the signals of the ethylidene group and any alkyl substituents on the fluorene ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the complete connectivity of a molecule. uni-ruse.bgmdpi.com

COSY experiments show correlations between coupled protons, helping to trace the proton-proton networks within the aromatic rings and the ethylidene group. uni-ruse.bg

HMQC provides one-bond correlation between protons and the carbons they are directly attached to, allowing for the direct assignment of carbon signals based on their attached protons. mdpi.com

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure, including the connection of substituents to the fluorene core. uni-ruse.bgmdpi.com

The use of these techniques has been demonstrated in the structural verification of various fluorene derivatives, enabling complete and accurate assignment of ¹H and ¹³C chemical shifts. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. edinst.comresearchgate.net These two techniques are complementary, as some vibrational modes may be active in one and inactive in the other. edinst.com

For 9H-fluorene, 9-ethylidene- analogues, characteristic vibrational bands can be observed:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethylidene group would be observed just below 3000 cm⁻¹.

C=C stretching: The stretching of the carbon-carbon double bonds in the aromatic rings and the ethylidene group gives rise to bands in the 1600-1450 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations in the aromatic rings are often observed in the 900-675 cm⁻¹ region and can be diagnostic of the substitution pattern.

In studies of related fluorene derivatives, characteristic FTIR peaks have been reported for C=N stretching (around 1590-1630 cm⁻¹) and N-H stretching (around 3300-3400 cm⁻¹), which would be relevant for analogues containing such functional groups. mdpi.com The analysis of various copolymers containing fluorene units has also utilized FTIR to characterize their structure. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. windows.net This precision allows for the determination of the elemental composition of the molecular ion, which is invaluable for confirming the molecular formula of a newly synthesized 9H-fluorene, 9-ethylidene- analogue. thieme-connect.deacs.org

The fragmentation pattern observed in the mass spectrum provides further structural information. The cleavage of bonds within the molecule generates fragment ions, and the masses of these fragments can help to identify the different components of the molecule. For 9H-fluorene, 9-ethylidene-, the molecular ion peak [M]⁺ would be expected, and fragmentation might involve the loss of the ethylidene group or cleavage within the fluorene ring system. The use of HRMS has been crucial in the structural elucidation of various complex fluorene derivatives. thieme-connect.dewindows.netacs.org

Atmospheric Pressure Chemical Ionization Mass Spectrometry (MS-APCI)

Atmospheric Pressure Chemical Ionization (APCI) is a mass spectrometry technique that utilizes gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org It is particularly well-suited for the analysis of thermally stable compounds with low to medium molecular weight (<1500 Da) and medium to high polarity. wikipedia.org The process involves the complete evaporation of the sample effluent, followed by the ionization of the resulting vapor through ion-molecule reactions. wikipedia.org This "soft" ionization method typically produces protonated molecules [M+H]⁺ or molecular radical cations M⁺•, providing clear molecular weight information with minimal fragmentation. nationalmaglab.orgmdpi.com

In the context of fluorene derivatives, which are often nonpolar or slightly polar, APCI offers a significant advantage over other ionization techniques like electrospray ionization (ESI). nationalmaglab.orgnih.gov While ESI is less efficient for nonpolar analytes, APCI can effectively ionize these compounds. nationalmaglab.org The technique has been successfully applied to the analysis of various organic compounds, including lipids, steroids, and pesticides. wikipedia.orgnih.gov For peptide analysis, APCI has shown to be particularly effective for shorter peptides (<600 Da). mdpi.com Given that 9H-Fluorene, 9-ethylidene- and its analogues are relatively small, nonpolar organic molecules, APCI-MS is an appropriate and valuable tool for their characterization, capable of providing precise molecular weight data. nationalmaglab.orgmdpi.com

The ionization mechanism in APCI involves a corona discharge that creates reactant ions from the solvent vapor. illinois.edu These reactant ions then transfer a proton to the analyte molecules (in positive mode) or abstract a proton (in negative mode). illinois.edu This gentle ionization process helps to keep the molecular ion intact, which is crucial for the unambiguous identification of the compound. nih.gov

X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Conformation Analysis

For fluorene analogues, single-crystal XRD analysis reveals key structural features. For instance, in studies of 2,7-dibromo-9-[4-(dimethylamino)benzylidene]-fluorene, XRD analysis showed that steric hindrance between hydrogen atoms causes the benzene (B151609) rings to be non-coplanar with the fluorene system, resulting in significant torsion angles. iucr.org In this specific analogue, the angle between the benzene plane and the fluorene system was found to be 48.80°. iucr.org Similarly, for 9,9'-(1,4-phenylenedimethylidyne)difluorene, the angles between the central benzene ring and the two fluorene systems were 45.77° and 43.12°, respectively, with the two fluorene systems being nearly coplanar with each other (angle of 2.19°). iucr.org

The 9-position of the fluorene skeleton is particularly reactive, and substitutions at this position are common to enhance stability. mdpi.comresearchgate.net XRD studies on 9,9-disubstituted fluorene derivatives provide detailed insights into how these substituents affect the molecular geometry. mdpi.comresearchgate.net For example, in 9,9-bis(hydroxymethyl)-9H-fluorene, the fluorene unit exhibits a slight twist, with an angle of 5.1(1)° between the two benzene rings. mdpi.com In 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene, the pyridine (B92270) groups are tilted at angles of 48.7(1)° and 51.4(1)° relative to the fluorene plane. mdpi.com These structural details, obtained from XRD, are vital for designing new fluorene-based materials with specific electronic and optical properties. mdpi.comresearchgate.net

| Compound | Key Torsion/Interplanar Angles | Reference |

|---|---|---|

| 2,7-dibromo-9-[4-(dimethylamino)benzylidene]-fluorene | Angle between benzene and fluorene system: 48.80° | iucr.org |

| 9,9'-(1,4-phenylenedimethylidyne)difluorene | Angle between central benzene and fluorene systems: 45.77° and 43.12° | iucr.org |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Angle between the two benzene rings of the fluorene unit: 5.1(1)° | mdpi.com |

| 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene | Tilt angles of pyridine groups to fluorene plane: 48.7(1)° and 51.4(1)° | mdpi.com |

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule, particularly conjugated π-systems. libretexts.org For fluorene derivatives, the absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The wavelength of maximum absorption (λ_max) and the molar absorption coefficient (ε) are key parameters obtained from these spectra.

The extent of conjugation in the molecule significantly influences the absorption profile. libretexts.org An increase in the size of the conjugated π-system leads to a smaller HOMO-LUMO energy gap, resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). libretexts.org For example, newly synthesized fluorene derivatives with strong electron-donating and electron-accepting groups at the 2 and 7 positions exhibit red-shifted absorption maxima near 400 nm and high molar absorption coefficients of around 43,000 M⁻¹ cm⁻¹. acs.orgepa.gov In contrast, the absorption bands of some fluorene derivatives show only minor variations with changes in solvent polarity. rsc.orgchemrxiv.org

The optical band gap (E_g) of a material, which is the energy difference between the valence band and the conduction band, can be determined from its UV-Vis absorption spectrum. lcms.cz A common method for this is the Tauc plot, where (αhν)ⁿ is plotted against the photon energy (hν). youtube.com In this equation, α is the absorption coefficient, h is Planck's constant, ν is the frequency, and the exponent n depends on the nature of the electronic transition (n=2 for direct transitions and n=1/2 for indirect transitions). youtube.com By extrapolating the linear portion of the Tauc plot to the energy axis, the band gap can be estimated. youtube.com This analysis is crucial for applications in electronics and optoelectronics, such as in solar cells and photocatalysis. lcms.cz For example, the band gaps of materials like TiO₂ and ZnO have been determined to be around 3.0-3.12 eV and 3.20-3.28 eV, respectively, using this method. lcms.cz

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides valuable insights into the electronic structure and relaxation pathways of excited states. The key parameters measured are the emission wavelength, fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f). core.ac.ukmdpi.com

Fluorene derivatives, particularly those with push-pull architectures (containing both electron-donating and electron-withdrawing groups), often exhibit strong fluorescence and solvatochromism. acs.orgnih.gov Solvatochromism is the change in the color of the emitted light (i.e., a shift in the emission maximum) as the polarity of the solvent changes. nih.gov This effect arises from the stabilization of the excited state's large dipole moment in polar solvents. nih.gov For instance, certain fluorene analogues of the dye PRODAN show significant solvatochromic shifts, with emission maxima ranging from 421 nm in nonpolar solvents to 544 nm in polar solvents. nih.gov

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.nethoriba.com It is a critical parameter for applications requiring bright fluorescent probes. acs.orgresearchgate.net Many fluorene derivatives exhibit high quantum yields, even in highly polar solvents like water. nih.gov For example, some fluorene-based dyes maintain high quantum yields and show improved photostability compared to other dyes. acs.orgepa.gov The quantum yield can be determined either by absolute methods using an integrating sphere or by relative methods comparing the sample's fluorescence intensity to that of a known standard. horiba.comnih.gov

| Analogue Type | Absorption Max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Emission Range (nm) | Key Feature | Reference |

|---|---|---|---|---|---|

| 2,7-disubstituted donor-acceptor fluorene | ~400 | 43,000 | N/A | Superior spectroscopic and solvatochromic properties compared to PRODAN. | acs.orgepa.gov |

| Fluorene-linked nucleoside (dCFL) | N/A | N/A | 421 to 544 | Bright fluorescence with significant solvatochromic effect and high quantum yields. | nih.gov |

| Azido-functionalised push-pull fluorenes (FR series) | Small variation with solvent polarity | N/A | Significant red-shift upon triazole functionalization | Triazole unit induces a bathochromic shift and enhances quantum yield in nonpolar solvents. | rsc.orgchemrxiv.org |

Polarized Normal Incidence Cavity Ringdown Spectroscopy (NICRDS) is a highly sensitive absorption spectroscopy technique used to study the orientation and dynamics of molecules, particularly in thin films. acs.orgacs.org The method involves placing the sample within a high-finesse optical cavity and measuring the decay rate ("ringdown time") of light intensity in the cavity. optica.org Because the light makes multiple passes through the sample, the effective path length is greatly increased, allowing for the detection of very small absorption losses. optica.orgrsc.org

By using linearly polarized light, NICRDS can probe the angular distribution of molecular transition dipoles. acs.org This capability has been demonstrated in the study of 2-nitro-9-(2,2,2-triphenylethylidene)fluorene (NTEF), a molecular actuator, immobilized in a poly(methyl methacrylate) (PMMA) thin film. acs.org When the film is irradiated with linearly polarized light at 355 nm, it causes a reversible reorientation of the NTEF molecules. acs.org The NICRDS technique is used to monitor this photoreorientation by measuring the change in absorption of a polarized probe beam. This process, known as "hole burning," creates a temporary depletion in the population of molecules aligned with the polarization of the drive laser. acs.org

By analyzing the dynamics of this hole burning and its subsequent refilling when the polarization is changed, a photoreorientation quantum yield can be determined, which for NTEF was found to be 0.014. acs.org This application highlights the power of NICRDS to provide quantitative insights into the photo-induced dynamics and spatial orientation of fluorene-based molecular machines and other functional organic materials in thin-film environments. acs.org The technique is not limited to UV wavelengths and has been applied across the visible and infrared regions to study a variety of thin-film systems. optica.org

Theoretical and Computational Chemistry Approaches for 9h Fluorene, 9 Ethylidene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov This method is widely used to optimize molecular geometries and to calculate electronic properties that govern the reactivity of compounds like 9H-Fluorene, 9-ethylidene-. mdpi.comresearchgate.net

The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.orgacs.org For dibenzofulvene derivatives, DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are employed to determine these values. mdpi.comresearchgate.netsemanticscholar.org Studies on various DBF systems show that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting moiety, with the exocyclic double bond playing a key role in the π-conjugated system. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a semi-quantitative understanding of a molecule's behavior. researchgate.netsemanticscholar.org These indices, part of a subfield known as Conceptual DFT, help in predicting and rationalizing chemical reactivity. mdpi.comresearchgate.net

Key Global Reactivity Descriptors:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (IP+EA)/2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP-EA)/2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment, calculated as χ²/2η. semanticscholar.org

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for Related Dibenzofulvene (DBF) Derivatives using DFT This table presents data for illustrative DBF derivatives to demonstrate the application of DFT, as specific values for 9H-Fluorene, 9-ethylidene- are not readily available in the cited literature.

| Compound/Derivative | Method | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Source |

|---|---|---|---|---|---|

| Dye 1 (DBF with triarylamine) | CAM-B3LYP/6-31G(d) | -5.20 | -1.58 | 3.62 | mdpi.com |

| Dye 2 (DBF with triarylamine) | CAM-B3LYP/6-31G(d) | -5.10 | -1.61 | 3.49 | mdpi.com |

| Dye 3 (DBF with triarylamine) | CAM-B3LYP/6-31G(d) | -5.02 | -1.74 | 3.28 | mdpi.com |

| Q3 (Quinoline-Carbazole) | B3LYP/6-311G(d,p) | -5.85 | -1.65 | 4.20 | semanticscholar.org |

| Q4 (Quinoline-Carbazole) | B3LYP/6-311G(d,p) | -5.83 | -1.64 | 4.19 | semanticscholar.org |

Beyond global properties, local reactivity indices such as Fukui functions (f(r)) and Parr functions are used to identify which atoms within a molecule are most susceptible to attack. mdpi.comresearchgate.net These functions pinpoint the sites for electrophilic attack (where a nucleophile would add) and nucleophilic attack (where an electrophile would add). For 9H-Fluorene, 9-ethylidene-, the exocyclic double bond is expected to be a primary site of reactivity, a feature that can be quantified using these local descriptors.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is an indispensable tool for elucidating the complex mechanisms of organic reactions, including identifying intermediates and transition states and calculating their corresponding energies. mdpi.com For systems involving 9H-Fluorene, 9-ethylidene- and other dibenzofulvenes, these methods provide deep insights into reaction feasibility and selectivity.

A significant reaction of dibenzofulvenes is polymerization. The radical polymerization of 9-methylene-9H-fluorene (a close analog of 9-ethylidene-9H-fluorene) has been shown to proceed exclusively through a vinyl-type mechanism. rsc.org Computational modeling supports a proposed mechanism where the reaction is highly conformation-specific, leading to a polymer with a π-stacked structure where the fluorene (B118485) side groups are stacked on top of each other. rsc.org Quantum chemistry calculations help to rationalize why this specific stereochemistry is preferred by evaluating the energies of different growing radical conformations and the transition states leading to them. mdpi.comrsc.org

Another important class of reactions for this system is cycloaddition. bham.ac.uk Theoretical studies of 1,3-dipolar cycloaddition reactions involving fluorene-based systems utilize DFT to analyze the HOMO-LUMO interactions between the reactants, which control the reaction's regioselectivity. bham.ac.uk By calculating the energies of the possible transition states (e.g., exo and endo pathways), computational models can predict the experimentally observed product. mdpi.com For instance, in the reaction of azomethine ylides with electron-deficient alkenes, DFT calculations of the transition state structures can explain why one regioisomeric and stereoisomeric product is formed exclusively. mdpi.com

Table 2: Representative Calculated Reaction and Activation Energies for Reactions Involving Related Systems This table illustrates the type of energetic data obtained from quantum chemical modeling of reaction mechanisms.

| Reaction Type | Reactants | Method | Calculated Parameter | Energy (kcal/mol) | Source |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide + Indolin-2-one derivative | B3LYP-D3/6-31G(d) | Activation Energy (Exo TS) | 9.0 | mdpi.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylide + Indolin-2-one derivative | B3LYP-D3/6-31G(d) | Activation Energy (Endo TS) | 12.0 | mdpi.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylide + Indolin-2-one derivative | B3LYP-D3/6-31G(d) | Reaction Energy (Exo Path) | -18.7 | mdpi.com |

These computational approaches allow for the systematic investigation of how substituents on the dibenzofulvene core would affect reaction barriers and mechanisms, guiding the synthesis of new functional materials. mdpi.comscribd.com

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry provides robust methods for predicting various spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation. mdpi.com For 9H-Fluorene, 9-ethylidene-, these predictions are particularly valuable for confirming its synthesis and understanding its photophysical properties. acs.org

UV-Vis Spectra: The electronic absorption spectra of molecules are modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states, yielding the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For dibenzofulvene derivatives, TD-DFT calculations have shown excellent agreement with experimental spectra, correctly predicting the shifts in λmax due to different substitutions. mdpi.com These calculations reveal that the main absorption bands typically arise from π-π* transitions within the conjugated system. mdpi.com

Table 3: Comparison of Experimental and TD-DFT Calculated Maximum Absorption Wavelengths (λmax) for Related Dibenzofulvene (DBF) Dyes in THF

| Compound/Derivative | Experimental λmax (nm) | Calculated λmax (nm) | Method | Source |

|---|---|---|---|---|

| Dye 1 (DBF with triarylamine) | 398 | 380 | CAM-B3LYP/6-31G(d) | mdpi.com |

| Dye 2 (DBF with triarylamine) | 412 | 392 | CAM-B3LYP/6-31G(d) | mdpi.com |

| Dye 3 (DBF with triarylamine) | 436 | 416 | CAM-B3LYP/6-31G(d) | mdpi.com |

Vibrational Spectra: The vibrational frequencies of a molecule can be calculated using DFT. After optimizing the molecular geometry to find a minimum on the potential energy surface, a frequency calculation yields the harmonic vibrational modes. researchgate.net These calculated frequencies can be compared to experimental infrared (IR) and Raman spectra to help assign the observed peaks to specific molecular motions, such as C=C stretching of the ethylidene group or aromatic C-H bending. Computational studies on diphenyldibenzofulvene have used calculated vibrational frequencies to understand the role of specific modes in nonradiative decay processes.

NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination. Quantum chemical methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.com The standard approach involves optimizing the geometry of the molecule with DFT and then using a method like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While experimental NMR data has been used to confirm the synthesis of 9-ethylidene-9H-fluorene, computational predictions serve as a powerful complementary tool for unambiguous structural assignment. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics excels at describing electronic structure and reactions, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular arrangements.

Conformational Landscapes: For a molecule like 9H-Fluorene, 9-ethylidene-, MD simulations can explore its conformational landscape. This includes the rotational dynamics around the single bonds and the flexibility of the fluorene system itself. In the context of poly(dibenzofulvene), MD simulations would be crucial for understanding the flexibility of the polymer chain and the stability of the π-stacked conformation observed experimentally. rsc.org Such simulations can reveal how factors like temperature and solvent affect the polymer's three-dimensional structure. rsc.org

Intermolecular Interactions: The properties of molecular materials are often dictated by how the molecules interact with each other in the condensed phase. MD simulations, using carefully parameterized force fields, can model these non-covalent interactions, which include:

π-π Stacking: A dominant interaction for aromatic systems like fluorene. The π-stacked arrangement in poly(dibenzofulvene) is a key feature responsible for its material properties, and simulations can quantify the strength and geometry of this stacking. rsc.org

van der Waals Forces: These are ubiquitous interactions that influence molecular packing.

C-H···π Interactions: These are weaker hydrogen bonds where a C-H bond acts as a donor and a π-system acts as an acceptor. These interactions are significant in the packing of aromatic crystals.

MD simulations can be used to model the aggregation of 9H-Fluorene, 9-ethylidene- in solution or its packing in a crystal, providing a link between molecular structure and bulk material properties. For example, studies on related compounds have noted that intermolecular interactions can cause concentration-dependent shifts in NMR spectra, which can be rationalized by analyzing the stacked structures predicted by computational models. acs.org

Advanced Applications of 9h Fluorene, 9 Ethylidene Derivatives in Materials Science and Emerging Technologies

Organic Electronic and Optoelectronic Devices

Derivatives of 9H-Fluorene, 9-ethylidene- represent a versatile class of organic compounds that have garnered significant interest in the fields of materials science and emerging technologies. The core structure, featuring a fluorene (B118485) moiety linked to an ethylidene group, provides a robust and tunable platform for developing advanced materials. The inherent photophysical properties and charge-carrying capabilities of the fluorene unit, combined with the chemical versatility of the ethylidene bridge, allow for the precise engineering of molecules for various organic electronic and optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) and Blue Emissive Materials

The development of efficient and stable blue-emitting materials is a critical objective for the advancement of full-color displays and solid-state lighting based on OLED technology. Fluorene derivatives are particularly promising for this purpose due to their wide energy bandgap, high photoluminescence efficiency, and excellent thermal stability. acs.org The 9-ethylidene-fluorene framework allows for the synthesis of novel blue emitters. For instance, a Lewis acid-mediated reaction has been used to create complex blue-emissive derivatives, such as 3-(1-(9-hydroxy-9H-fluoren-9-yl)-2-oxo-2-phenylethylidene)indolin-2-one, which show strong blue emission. mdpi.com

The performance of these materials is highly dependent on their molecular structure. By attaching different functional groups, researchers can tune the emission color and improve device efficiency. For example, fluorene derivatives substituted with phenylanthracene have been developed as blue-emitting materials. An OLED device using one such compound as the emitting layer demonstrated a luminous efficiency of 3.37 cd/A and an external quantum efficiency (EQE) of 1.87% with Commission Internationale de L'Eclairage (CIE) coordinates of (0.18, 0.25), which corresponds to a pure blue emission.

Furthermore, non-doped OLEDs fabricated with fluorene derivatives featuring high glass-transition temperatures (145-193 °C) have shown high efficiencies of up to 5.3 cd A⁻¹ and bright blue emission with CIE coordinates of x=0.16, y=0.22. This performance is attributed to the materials' high fluorescence efficiency and good charge-carrier injection and transport properties.

Below is a data table summarizing the performance of selected fluorene derivatives in OLEDs.

| Derivative Type | Role in OLED | Performance Metrics | CIE Coordinates |

| Phenylanthracene-substituted fluorene | Emitting Material | EQE: 1.87%, Luminous Efficiency: 3.37 cd/A | (0.18, 0.25) |

| Fluorene derivative with high Tg | Host Emitter | Luminous Efficiency: 5.3 cd/A | (0.16, 0.22) |

| Oligo(9,9-dihexyl-2,7-fluorene ethynylene) | Emitting Material | Photoluminescent Efficiency: 64% | Not Specified |

Components for Organic Semiconductors and Transistors

The semiconducting nature of fluorene-based compounds makes them excellent candidates for the active layer in organic field-effect transistors (OFETs). The charge transport capability is a key performance parameter for organic semiconductors. rsc.org The extended π-conjugation of the fluorene core facilitates efficient charge movement. Derivatives featuring a 9-dicyanofluorenylidine group—a structure related to 9-ethylidene—have been synthesized and studied as bipolar charge transporting materials. rsc.org These materials, which incorporate both electron-donating and electron-accepting moieties, can transport both holes and electrons.

The charge carrier mobility is a critical factor in the performance of OFETs. For fluorene-based bipolar materials, hole mobilities have been measured in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, with electron mobility being about an order of magnitude lower. rsc.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also crucial for efficient charge injection from the electrodes. For these bipolar fluorene derivatives, HOMO levels are estimated to be between -5.02 eV and -5.21 eV, with LUMO levels between -3.85 eV and -4.16 eV. rsc.org

The strategy of extending π-conjugation is a widely used method to enhance charge mobility in organic semiconductors. rsc.org By creating larger, more planar molecular structures, the intra-molecular charge transport is improved. This principle is applied to fluorene derivatives to design high-performance semiconductors for advanced electronic applications. rsc.org

| Material Type | Property | Value |

| Fluorene-based bipolar CTMs rsc.org | Hole Mobility | ~10⁻⁴ - 10⁻⁵ cm² V⁻¹ s⁻¹ |

| Fluorene-based bipolar CTMs rsc.org | Electron Mobility | ~10⁻⁵ - 10⁻⁶ cm² V⁻¹ s⁻¹ |

| Fluorene-based bipolar CTMs rsc.org | HOMO Energy Level | -5.02 to -5.21 eV |

| Fluorene-based bipolar CTMs rsc.org | LUMO Energy Level | -3.85 to -4.16 eV |

Photoconductive Materials

Photoconductivity is the phenomenon where a material's electrical conductivity increases upon light absorption. This property is the basis for various optoelectronic devices, including photodetectors. Derivatives of 9-ethylidene-fluorene, specifically those with a 9-(1,2-dithiol-3-ylidene)fluorene structure, have been investigated for their potential in creating organic electronic conductors and photoconductive materials. mdpi.com

The photoconductive properties of polymers based on fluorene have also been explored. For example, the photoconductivity of certain polydiacetylene polymers, which can be influenced by the conformation of the polymer backbone, has been studied using techniques like time-resolved microwave conductivity (TRMC). figshare.com This demonstrates the potential to tune the photoconductive response of fluorene-based materials through molecular design. While specific performance data for 9-ethylidene-fluorene photoconductors is not widely detailed, the general class of fluorene derivatives is recognized for its applicability in this area, often in the context of photodetectors. thieme-connect.com

Energy Conversion and Harvesting Systems

The unique electronic properties of 9H-Fluorene, 9-ethylidene- derivatives also make them suitable for applications in energy conversion and storage, particularly in next-generation solar cells and fuel cells. Their ability to be tailored for specific light absorption ranges, energy levels, and charge transport characteristics is key to their utility in these technologies.

Organic Solar Cells and Perovskite Solar Cells

In the realm of solar energy, fluorene derivatives have been successfully employed as both electron-donating and electron-accepting materials in organic solar cells (OSCs) and as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). doi.orgresearchgate.net

As non-fullerene acceptors (NFAs) in OSCs, fluorene derivatives with terminal groups featuring a "ylidene" structure, such as 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, are common. researchgate.net These acceptor materials can be designed to have strong absorption in the visible spectrum and appropriate LUMO energy levels for efficient electron transfer from a polymer donor. frontiersin.org For example, an OSC using a fluorene-based acceptor (DICTF) achieved a power conversion efficiency (PCE) of nearly 8%. frontiersin.org

In PSCs, fluorene-based HTMs are being developed as a cost-effective and stable alternative to the commonly used spiro-OMeTAD. An unsymmetrical bifluorenylidene–fluorene based HTM (sp-35) demonstrated a high hole mobility of 2.388 × 10⁻³ cm² V⁻¹ s⁻¹ and enabled a PSC with a PCE of 21.59%, outperforming the spiro-OMeTAD-based device. rsc.org Similarly, other fluorene-terminated spiro-type HTMs have achieved PCEs of up to 25.5%, showcasing their potential for high-performance solar cells. acs.org

The table below summarizes the performance of various fluorene derivatives in solar cell applications.

| Device Type | Derivative Role | Derivative Example | Key Performance Metric (PCE) |

| Perovskite Solar Cell rsc.org | Hole-Transporting Material | sp-35 (bifluorenylidene-fluorene) | 21.59% |

| Perovskite Solar Cell diva-portal.org | Hole-Transporting Material | HT2 (fluorene-based) | 18.04% |

| Perovskite Solar Cell acs.org | Hole-Transporting Material | p-BM (fluorene-terminated spiro) | 25.5% |

| Organic Solar Cell frontiersin.org | Non-Fullerene Acceptor | DICTF | ~8% |

Fuel Cell Applications

The structural rigidity and chemical stability of the fluorene backbone make it an excellent building block for polymer electrolyte membranes (PEMs) used in fuel cells. Specifically, sulfonated poly(arylene ether)s containing fluorene units have been extensively researched for this purpose. acs.orgnih.gov These polymers can be designed to have well-defined hydrophilic (sulfonated) and hydrophobic domains, which facilitates the creation of efficient proton transport channels while maintaining good mechanical integrity and low fuel crossover. acs.org

For example, a series of sulfonated poly(fluorene alkylene)s (SHF-HHF) demonstrated high proton conductivity of up to 213.1 mS cm⁻¹ at 80 °C, which is superior to many existing hydrocarbon PEMs. acs.org A single H₂–O₂ fuel cell using one of these membranes (SHF-HHF-70) achieved a peak power density of 941.6 mW cm⁻². acs.org Another study on sulfonated poly(fluorenyl ether ketone nitrile)s reported a maximum current density of 1.25 A · cm⁻² at 100°C, which was superior to the commercial Nafion® 117 membrane under the same conditions. nih.gov These fluorene-based membranes also show lower methanol (B129727) permeability compared to Nafion, making them promising for direct methanol fuel cells (DMFCs). acs.org

| Polymer Type | Property | Value | Reference |

| Sulfonated Poly(fluorene alkylene) (SHF-HHF-70) | Peak Power Density | 941.6 mW cm⁻² | acs.org |

| Sulfonated Poly(fluorene alkylene) (SHF-HHF-x) | Proton Conductivity (80 °C) | up to 213.1 mS cm⁻¹ | acs.org |

| Sulfonated Poly(fluorenyl ether ketone nitrile) | Max. Current Density (100 °C) | 1.25 A · cm⁻² | nih.gov |

| Sulfonated Poly(arylene ether sulfone) (SPAES) | Methanol Permeability | 3.22 - 13.1 × 10⁻⁷ cm²/s | acs.org |

Development of Molecular Machines and Actuators

The creation of artificial molecular machines, capable of performing controlled motion at the nanoscale, represents a pinnacle of chemical engineering. researchgate.net Derivatives of 9H-fluorene, specifically those that form overcrowded alkenes, are central to the development of light-driven molecular motors. researchgate.netuea.ac.uk These motors function as actuators with the potential to control the dynamics of nanoscale devices. researchgate.netresearchgate.net

The fundamental structure of these motors consists of a "stator" (often a fluorene or similar tricyclic aromatic system) and a "rotor," connected by a central carbon-carbon double bond that acts as an axle. uea.ac.ukchemrxiv.org The rotational motion is a four-step process driven by a sequence of photochemical and thermal events. uea.ac.ukchemrxiv.org First, the absorption of light triggers a E to Z (or vice versa) isomerization around the central double bond. This is followed by a thermal helix inversion, a process where the molecule relaxes to a more stable conformation, completing a portion of the rotational cycle. uea.ac.uk Continuous, unidirectional rotation is achieved through successive photoisomerization and thermal helix inversion steps. uea.ac.ukdiva-portal.org The efficiency of these motors is determined by the speed of the thermal helix inversion and the quantum yield of the photoisomerization. uea.ac.uk

Researchers have successfully integrated these fluorene-based molecular motors into more complex systems. For instance, they have been embedded within the backbone of metal-organic frameworks and covalent organic frameworks (COFs). chemrxiv.org Studies have shown that the rotational frequency of the motors within these porous crystals remains comparable to their behavior in solution, indicating that the rotor units experience unrestricted motion within the framework's pores. chemrxiv.org This integration opens up possibilities for creating dynamic, light-responsive smart materials with controllable transport or adsorption properties. chemrxiv.org

Design Principles for Light-Driven Molecular Motors

The performance of light-driven molecular motors based on the 9H-fluorene, 9-ethylidene- scaffold is governed by several key design principles that allow for the tuning of their rotational speed and directionality.

Steric Hindrance: The concept of "overcrowded alkenes" is crucial. Bulky substituents are strategically placed to create a sterically hindered environment around the central double bond axle. uea.ac.uknih.gov This crowding is essential for establishing a well-defined helical shape and ensuring that the thermal helix inversion process is unidirectional. uea.ac.uknih.gov The degree of steric strain can be manipulated to control the energy barrier of the thermal helix inversion, thereby tuning the rotational speed. uea.ac.ukresearchgate.net For example, modifying the rotor and stator with different substituents can lead to motors capable of megahertz rotational frequencies. uea.ac.uk

Chirality: A single chiral center is typically incorporated into the rotor component. uea.ac.uk This stereogenic center is fundamental to breaking the symmetry of the rotational process and ensuring that the motor rotates in a single, predictable direction. uea.ac.ukgoogle.com The absolute configuration of this chiral center determines whether the motor rotates clockwise or counter-clockwise. researchgate.netgoogle.com

Stator and Rotor Modification: The fluorene unit typically acts as the stator, providing a rigid and planar base that can be functionalized for attachment to surfaces or integration into larger molecular systems. uea.ac.uk The rotor, the part that rotates relative to the stator, can be chemically modified to fine-tune the motor's properties. For instance, in the model molecule 9-(5-methyl-2-phenyl-2-cyclopenten-1-ylidene)-9H-fluorene (MPCPF), the substitution of a phenyl group on the cyclopenten-1-ylidene rotor creates stable and metastable helical forms, which is key to its unidirectional rotation. nih.gov

Energy Landscape Engineering: Theoretical studies, such as ab initio molecular orbital calculations, are employed to design motors with specific energy profiles. nih.govnih.gov By modifying the molecular structure, it is possible to control the energy differences between stable and metastable isomers and the energy barriers for thermal inversion. nih.gov For example, in a derivative of MPCPF, bridging the phenyl group to the cyclopenten-1-ylidene ring with a pentamethylene chain was theoretically shown to destabilize a conformation that could trap the motor, thereby promoting constant, unidirectional rotation. nih.gov This demonstrates how targeted modifications can overcome issues like backward rotation and lead to more efficient motors. nih.gov

A proof-of-principle design for "molecular photogears" has also been proposed, where the unidirectional rotation of a fluorene-based motor is transmitted through space to a remote single-bond axis. researchgate.net This design relies on using stereogenic substituents to control the relative stabilities of different helical forms and the photoisomerization reaction that connects them, showcasing a sophisticated application of these design principles. researchgate.net

Chemical Sensors and Probes

The inherent fluorescence of the fluorene moiety makes its derivatives, including those of 9H-Fluorene, 9-ethylidene-, excellent candidates for the development of chemical sensors and probes. thieme-connect.deresearchgate.net These sensors typically operate via a change in their fluorescence properties—such as intensity or wavelength—upon interaction with a specific analyte.

Derivatives of 9-fluorenylidene have been reviewed for their application as fluorescent chemosensors for detecting pH and metal ions. researchgate.net The sensing mechanism often involves the interaction of the analyte with a specific functional group attached to the fluorene scaffold, which in turn modulates the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its emission spectrum.

For example, research into the synthesis of functionalized 9-substituted fluorene derivatives has produced compounds with potential sensing capabilities. A boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides yields highly conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. thieme-connect.de The complex and conjugated structure of these molecules suggests they could exhibit changes in their photophysical properties in the presence of specific chemical species, making them promising for sensor development.

The table below summarizes examples of fluorene derivatives investigated for their sensing potential.

| Derivative Type | Analyte Detected | Principle of Detection | Reference |

| 9-Fluorenylidene-based chemosensors | pH, metal ions | Modulation of Intramolecular Charge Transfer (ICT) | researchgate.net |

| (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides | Potential | Change in photophysical properties upon binding | thieme-connect.de |

| Polyfluorenes | Various | High luminescence quantum yields sensitive to environment | researchgate.net |

Non-Linear Optical (NLO) Materials

Materials with strong non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching, data storage, and telecommunications. researchgate.netnih.gov Fluorene derivatives are excellent candidates for NLO materials due to the extensive π-electron delocalization of the fluorene ring system, which can lead to large molecular polarizability and strong non-linear interactions upon excitation. researchgate.net

The NLO response of these materials is often enhanced by creating a "push-pull" system, where an electron-donating group and an electron-accepting group are attached to the conjugated π-system. This molecular architecture facilitates intramolecular charge transfer upon excitation, which is a key factor for achieving high second-order (β) and third-order (γ) hyperpolarizabilities.

Research on fluorenone-based materials, which are structurally related to 9H-fluorene, 9-ethylidene-, has demonstrated their remarkable second-order NLO properties, including efficient second-harmonic generation (SHG). researchgate.net The molecular design often focuses on creating non-centrosymmetric crystal structures, which are a prerequisite for second-order NLO effects. researchgate.net

Studies on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine have shown how modulating the push-pull character can improve the intrinsic first hyperpolarizability (β). nih.gov By creating a linear conjugation path with donor and acceptor groups at appropriate positions on the fluorene unit, significantly higher hyperpolarizability values were achieved compared to designs with a non-linear conjugation path. nih.gov This highlights the importance of precise molecular engineering in optimizing NLO properties.

The table below presents data on the NLO properties of selected fluorene-based derivatives.

| Compound Class | NLO Property Investigated | Key Design Feature | Application | Reference |

| Fluorenone Molecular Materials | Second-Harmonic Generation (SHG) | Non-centrosymmetric crystal structure | Photonics | researchgate.net |

| Chromophores based on 9,9-dimethyl-9H-fluoren-2-amine | First Hyperpolarizability (β) | Linear "push-pull" conjugation path | Optoelectronics | nih.gov |

| π-Extended Nitrofluorene-1,3-dithiole Chromophore | Photoresponse | Balance of ICT and electron affinity | Holography | worktribe.com |

| Donor–acceptor polyenes based on fluorene | General NLO properties | Extensive π-electron delocalization | Nonlinear Optics | researchgate.net |

Future Directions and Research Perspectives on 9h Fluorene, 9 Ethylidene Chemistry

Innovations in Green Synthetic Chemistry for 9H-Fluorene, 9-ethylidene- and its Derivatives

The principles of green chemistry are increasingly becoming integral to synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. github.comdovepress.comtandfonline.com The synthesis of 9H-Fluorene, 9-ethylidene- and its derivatives presents a fertile ground for the application of these principles.

Future research will likely focus on the development of atom-economical and environmentally benign methods for the synthesis of the 9-ethylidene moiety on the fluorene (B118485) core. Traditional methods often rely on harsh reagents and multi-step procedures. Innovations may include:

Catalytic Wittig-type Reactions: Exploring novel, highly efficient, and recyclable catalysts for the Wittig reaction or its variants to introduce the ethylidene group. This could involve the use of solid-supported phosphonium (B103445) ylides or phase-transfer catalysis to minimize solvent usage and simplify product purification.

Direct C-H Activation/Functionalization: A significant advancement would be the direct catalytic conversion of 9-ethylfluorene to 9H-Fluorene, 9-ethylidene- through C-H activation. This approach would be highly atom-economical, avoiding the need for pre-functionalized starting materials.

Continuous Flow Synthesis: The application of continuous flow technology, as has been demonstrated for the synthesis of 9-aryl-fluoren-9-ols, could offer significant advantages for the production of 9H-Fluorene, 9-ethylidene-. rsc.org This technology allows for precise control over reaction parameters, enhanced safety, and easier scalability, all of which are tenets of green chemistry. rsc.org

Biocatalysis: The exploration of enzymatic pathways for the synthesis of the ethylidene group could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

| Green Synthesis Approach | Potential Advantages for 9H-Fluorene, 9-ethylidene- Synthesis |

| Catalytic Wittig Reactions | Reduced stoichiometric waste, catalyst recyclability, milder reaction conditions. |

| Direct C-H Activation | High atom economy, reduced number of synthetic steps, less waste generation. |

| Continuous Flow Synthesis | Improved safety, scalability, and efficiency; reduced solvent and energy use. rsc.org |

| Biocatalysis | High selectivity, use of renewable resources, biodegradable catalysts. |

Exploration of Novel Reactivity Patterns and Advanced Organic Transformations

The exocyclic double bond in 9H-Fluorene, 9-ethylidene- is a key functional group that imparts unique reactivity to the molecule. Future research is expected to delve deeper into harnessing this reactivity for the synthesis of novel and complex organic structures.

Key areas of exploration include:

Asymmetric Transformations: The development of catalytic asymmetric reactions targeting the ethylidene double bond, such as asymmetric hydrogenation, epoxidation, or dihydroxylation, would provide access to a range of chiral fluorene derivatives. These chiral building blocks are of significant interest in medicinal chemistry and materials science.

Cycloaddition Reactions: Investigating the participation of the 9-ethylidene moiety in various cycloaddition reactions, such as [4+2], [2+2], and 1,3-dipolar cycloadditions, could lead to the synthesis of novel spiro-fluorene compounds with intricate three-dimensional architectures.

Metathesis Reactions: The use of olefin metathesis provides a powerful tool for the formation of new carbon-carbon bonds. Cross-metathesis reactions of 9H-Fluorene, 9-ethylidene- with other olefins could open up pathways to a wide array of functionalized fluorene derivatives.

Polymerization: The ethylidene group could serve as a polymerizable unit. The controlled polymerization of 9H-Fluorene, 9-ethylidene- or its copolymerization with other monomers could lead to the development of new polymers with interesting optical and electronic properties. explorationpub.com

Rational Design and Synthesis of Highly Functionalized Systems for Enhanced Performance

The fluorene core is a well-established building block in materials science, particularly for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sioc-journal.cnglobalgrowthinsights.commdpi.com The rational design of 9H-Fluorene, 9-ethylidene- derivatives with tailored properties is a promising avenue for future research. By strategically introducing functional groups onto the fluorene backbone or the ethylidene moiety, it is possible to fine-tune the electronic, photophysical, and morphological characteristics of the resulting materials.

Future research will likely focus on:

Tuning Optoelectronic Properties: The introduction of electron-donating or electron-withdrawing groups at specific positions on the fluorene ring system can modulate the HOMO and LUMO energy levels, thereby controlling the emission color and charge transport properties of the molecule. mdpi.commdpi.commdpi.com

Improving Morphological Stability: The design of derivatives with bulky substituents can prevent intermolecular aggregation, which often leads to quenching of fluorescence and reduced device performance. researchgate.net

Enhancing Solubility and Processability: The incorporation of appropriate side chains can improve the solubility of the fluorene derivatives in common organic solvents, facilitating their processing into thin films for device fabrication.

| Functionalization Strategy | Targeted Property Enhancement | Potential Application |

| Electron-donating/withdrawing groups | Tunable HOMO/LUMO levels, controlled emission color. mdpi.commdpi.com | OLEDs, OPVs. globalgrowthinsights.commdpi.com |

| Bulky substituents | Prevention of aggregation, improved photoluminescence quantum yield. researchgate.net | High-efficiency light-emitting materials. |

| Solubilizing side chains | Improved solution processability. | Printable electronics. |

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry has become a powerful tool in modern chemical research. nih.govacs.orgutm.my For 9H-Fluorene, 9-ethylidene- and its derivatives, this integrated approach can provide deep insights into their structure-property relationships and guide the design of new materials with desired functionalities.

Future research will benefit from: